molecular formula C19H18N4O2S2 B11165295 4-(acetylamino)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11165295
M. Wt: 398.5 g/mol
InChI Key: KXZFKHDXWZZSMT-UHFFFAOYSA-N
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Description

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and an acetamidobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution, where a benzyl halide reacts with a thiol group on the thiadiazole ring.

    Acetamidation: The final step involves the acetamidation of the benzamide moiety, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylsulfanyl and acetamidobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • 5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-acetamido-N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H18N4O2S2/c1-13(24)20-16-9-7-15(8-10-16)18(25)21-19-23-22-17(27-19)12-26-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

KXZFKHDXWZZSMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3

Origin of Product

United States

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